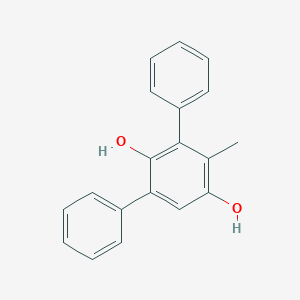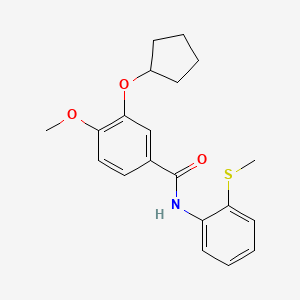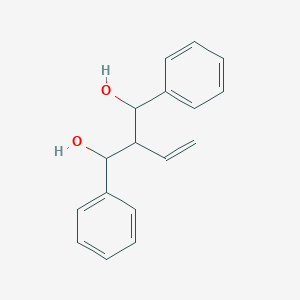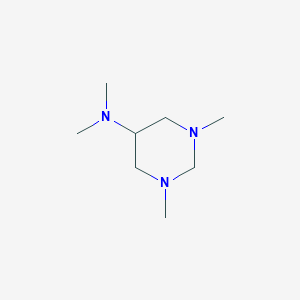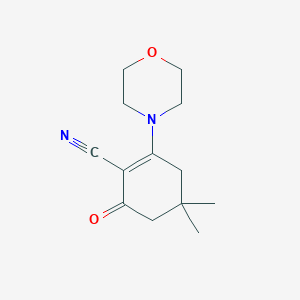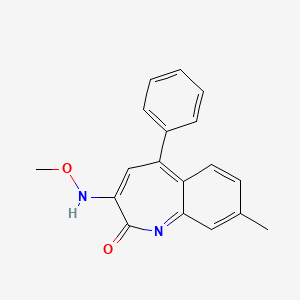![molecular formula C19H23NOSe B12548107 Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- CAS No. 869383-51-7](/img/structure/B12548107.png)
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- is a complex organic compound that features a benzamide core structure with a unique selenomethyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- typically involves multiple steps. One common method starts with the preparation of the selenomethyl intermediate, which is then coupled with the benzamide core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- can undergo various chemical reactions, including:
Oxidation: The selenomethyl group can be oxidized to form selenoxide or other higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenomethyl group can yield selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- exerts its effects involves interaction with specific molecular targets. The selenomethyl group can participate in redox reactions, influencing various biochemical pathways. The benzamide core may interact with proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest form of the compound, lacking the selenomethyl group.
N-methylbenzamide: A derivative with a methyl group attached to the nitrogen.
Phenylmethylselenide: A compound featuring the selenomethyl group without the benzamide core.
Uniqueness
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- is unique due to the presence of the selenomethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
869383-51-7 |
|---|---|
Molekularformel |
C19H23NOSe |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[(2S)-1-benzylselanyl-3-methylbutan-2-yl]benzamide |
InChI |
InChI=1S/C19H23NOSe/c1-15(2)18(14-22-13-16-9-5-3-6-10-16)20-19(21)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,20,21)/t18-/m1/s1 |
InChI-Schlüssel |
PBMDBOSYNDHFPK-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C[Se]CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C[Se]CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
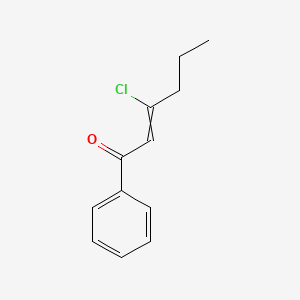

![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
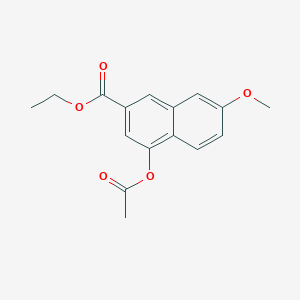

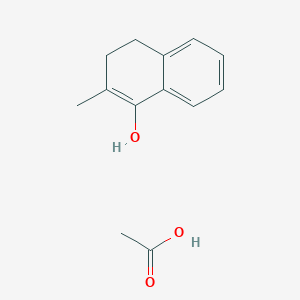
![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
